N-Hexyl-N-methyl-P,P-diphenylphosphinic amide
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Overview
Description
N-Hexyl-N-methyl-P,P-diphenylphosphinic amide is a chemical compound that belongs to the class of phosphinic amides These compounds are characterized by the presence of a phosphorus atom bonded to two phenyl groups and an amide group The hexyl and methyl groups attached to the nitrogen atom further define its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hexyl-N-methyl-P,P-diphenylphosphinic amide typically involves the transformation of monoalkylamines to primary diphenylphosphinic N-alkylamides using the Todd-Atherton reaction. This is followed by phase transfer N-alkylation and hydrolysis of the secondary amides . The reaction conditions often involve the use of strong alkaline conditions for the phase transfer N-alkylation, which can affect the stability of the amides .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-Hexyl-N-methyl-P,P-diphenylphosphinic amide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it back to the corresponding phosphine.
Substitution: The amide group can participate in substitution reactions, particularly under acidic or basic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various acids or bases for substitution reactions .
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted amides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-Hexyl-N-methyl-P,P-diphenylphosphinic amide has several scientific research applications:
Biology: The compound’s potential biological activity is being explored, although specific applications are still under investigation.
Medicine: Research is ongoing to determine its potential therapeutic uses, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of N-Hexyl-N-methyl-P,P-diphenylphosphinic amide involves its interaction with molecular targets through its phosphorus and nitrogen groups. These interactions can lead to the formation of stable complexes, which can inhibit or promote specific chemical reactions. The exact molecular pathways involved are still being studied, but the compound’s ability to form stable complexes is a key aspect of its mechanism .
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxyethyl)-N-methyl-P,P-diphenylphosphinic amide: Similar in structure but with a methoxyethyl group instead of a hexyl group.
2-(dimethylamino)ethyl diphenylphosphinate: Contains a dimethylaminoethyl group instead of a hexyl group.
Uniqueness
N-Hexyl-N-methyl-P,P-diphenylphosphinic amide is unique due to its specific combination of hexyl and methyl groups attached to the nitrogen atom. This structural variation can lead to different chemical properties and reactivity compared to other similar compounds .
Properties
CAS No. |
62316-77-2 |
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Molecular Formula |
C19H26NOP |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
N-diphenylphosphoryl-N-methylhexan-1-amine |
InChI |
InChI=1S/C19H26NOP/c1-3-4-5-12-17-20(2)22(21,18-13-8-6-9-14-18)19-15-10-7-11-16-19/h6-11,13-16H,3-5,12,17H2,1-2H3 |
InChI Key |
TXBSIIKQPCAGPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN(C)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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